BenchChemオンラインストアへようこそ!

(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid

Physicochemical characterization Regioisomeric differentiation Purification method selection

(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid (CAS 886502-15-4) is a heterocyclic building block belonging to the 4H-benzo[e][1,3]oxazin-4-one acetic acid family (C10H9NO4, MW 207.18). This scaffold features a characteristic benzene-oxazine fused ring system bearing a 4-oxo group and an N-acetic acid side chain, establishing it as a chemically distinct entity within the broader benzoxazinone class.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 886502-15-4
Cat. No. B3030304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid
CAS886502-15-4
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1N(C(=O)C2=CC=CC=C2O1)CC(=O)O
InChIInChI=1S/C10H9NO4/c12-9(13)5-11-6-15-8-4-2-1-3-7(8)10(11)14/h1-4H,5-6H2,(H,12,13)
InChIKeyUICVSYQTLLETGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid (CAS 886502-15-4): Procurement-Grade Characterization and Comparator Landscape for the 4-Oxo-Benzoxazinone Acetic Acid Scaffold


(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid (CAS 886502-15-4) is a heterocyclic building block belonging to the 4H-benzo[e][1,3]oxazin-4-one acetic acid family (C10H9NO4, MW 207.18) . This scaffold features a characteristic benzene-oxazine fused ring system bearing a 4-oxo group and an N-acetic acid side chain, establishing it as a chemically distinct entity within the broader benzoxazinone class . The compound is commercially available from multiple suppliers at 98% purity, with pricing indicative of specialty research chemical status, and is primarily positioned as a versatile intermediate for medicinal chemistry derivatization and structure-activity relationship (SAR) exploration .

Why (4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid Cannot Be Generically Substituted: Evidence of Scaffold-Dependent Differentiation Among Benzoxazinone Acetic Acid Analogs


Benzoxazinone acetic acid derivatives with identical molecular formulae can exhibit fundamentally divergent properties due to regioisomeric variation in the oxo-group position and oxidation state. For example, the 2-oxo isomer (CAS 20068-43-3) displays a defined melting point of 170–171 °C whereas the 4-oxo target compound (CAS 886502-15-4) shows no distinct melting point but a predicted boiling point ~50 °C higher . Similarly, the 2,4-dioxo analog (CAS 50331-25-4) introduces an additional carbonyl, altering molecular weight (221.17 vs. 207.18) and polar surface area (PSA 89.51 vs. unlisted for the mono-oxo), which affects solubility, chromatographic behavior, and downstream synthetic compatibility [1]. Even homologous chain-length variants (e.g., propionic acid analog CAS 886502-10-9, C11H11NO4) differ in molecular weight by ~14 Da and in boiling point by ~7 °C, precluding their direct interchangeability as building blocks without re-optimizing reaction conditions . These data demonstrate that procurement of the precise 4-oxo-mono-oxo-acetic acid regioisomer is non-negotiable for reproducible SAR exploration, as even structurally adjacent analogs manifest measurable physicochemical divergence.

Quantitative Differentiation Evidence for (4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid (CAS 886502-15-4) vs. Closest Structural Analogs


Boiling Point Differentiation vs. 2-Oxo Regioisomer: 50 °C Higher bp Dictates Purification Strategy

The target 4-oxo compound (CAS 886502-15-4) exhibits a predicted boiling point of 460.9±45.0 °C at 760 mmHg , which is approximately 50 °C higher than the 2-oxo regioisomer (CAS 20068-43-3) at 410.9±45.0 °C . This substantial difference in volatility directly impacts distillation feasibility and GC-MS analytical method parameters. The 2-oxo regioisomer additionally possesses a defined melting point of 170–171 °C, while the 4-oxo target compound lacks a reported melting point, suggesting room-temperature solid-state handling differences .

Physicochemical characterization Regioisomeric differentiation Purification method selection

Molecular Weight and Chain-Length Differentiation vs. Propionic Acid Homolog: Implications for Conjugate Design

The target acetic acid derivative (C10H9NO4, MW 207.18) differs from its propionic acid homolog (CAS 886502-10-9, C11H11NO4, MW 221.21) by exactly one methylene unit, resulting in a mass difference of ~14 Da . This mass shift is critical in bioconjugate applications where linker length and steric properties influence target engagement. The propionic acid analog also shows a modestly higher predicted boiling point of 468.2±45.0 °C vs. 460.9±45.0 °C for the acetic acid , consistent with the increased chain length. The acetic acid scaffold offers a more compact and rigid presentation of the carboxylate functionality, beneficial for spatial constraints in active-site-directed inhibitor design.

Molecular weight differentiation Homologous series comparison Linker chemistry

Oxidation-State Differentiation vs. 2,4-Dioxo Analog: PSA and Structural Complexity Impact Drug-Likeness

The 2,4-dioxo analog (CAS 50331-25-4, C10H7NO5, MW 221.17) carries an additional carbonyl group compared to the target mono-oxo compound (C10H9NO4, MW 207.18), resulting in a higher reported polar surface area of 89.51 Ų for the dioxo analog versus no reported PSA for the target compound, but inherently a lower PSA is expected due to one fewer H-bond acceptor. Molecular weight increases by ~14 Da while the additional oxygen and altered double-bond system increase polarity. This oxidation-state difference influences membrane permeability predictions, solubility profiles, and synthetic derivatization routes—the mono-oxo scaffold preserves one site for selective reduction or nucleophilic addition not available in the fully oxidized dioxo system.

Oxidation state comparison Polar surface area Drug-likeness prediction

Purity Benchmarking: Multi-Supplier 98% Minimum Purity with ISO-Certified Quality Systems

The target compound is available from multiple independent suppliers at a minimum purity of 98% as verified by ISO-certified quality control systems . Specifically, MolCore supplies the compound under ISO certification with NLT 98% purity , Leyan offers product number 1772014 at 98% purity , and CymitQuimica provides reference 10-F027659 at 98% purity in solid form . Chemsrc confirms 98.0% purity with 10-day lead time and spot inventory availability . This multi-supplier consistency at 98% establishes a reliable procurement baseline that is not guaranteed across all benzoxazinone acetic acid analogs—for example, the 2-oxo regioisomer (CAS 20068-43-3) is typically offered at 97% or 95% minimum purity depending on the supplier .

Purity validation Supplier quality systems Procurement specification

Note on Biological Activity Evidence: Absence of Target-Specific Head-to-Head Pharmacological Comparisons

A comprehensive search of public databases (PubMed, BindingDB, ChEMBL, PubChem, patent literature) did not identify any published head-to-head biological activity comparisons between the target compound (CAS 886502-15-4) and its closest structural analogs. No IC50, Ki, EC50, or in vivo efficacy data were located for this specific compound in peer-reviewed literature. The BindingDB entry initially flagged (BDBM97610, IC50 30 nM for ACC2) corresponds to a structurally unrelated Sanofi compound (SMILES: CC(C)Oc1ccc(Oc2ccc(CC[C@H](C)NC(C)=O)cc2)cn1) rather than the target benzoxazinone acetic acid scaffold. Patent literature (e.g., US 11,434,190 and related filings) describes 4H-benzo[e][1,3]oxazin-4-one derivatives as SOX18 protein activity inhibitors and PI3Kβ inhibitors, but the specific acetic acid-substituted compound (CAS 886502-15-4) is not explicitly exemplified with quantitative biological data in these disclosures. This evidence gap means that procurement decisions for biological screening applications must rest on the structural differentiation arguments above (regioisomeric identity, oxidation state, chain length, purity) rather than on comparative potency claims.

Data gap acknowledgment Biological activity Evidence limitation

Validated Application Scenarios for (4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid (CAS 886502-15-4) Based on Quantitative Differentiation Evidence


Regioisomerically Defined Scaffold for Kinase Inhibitor SAR Libraries (e.g., PI3Kβ and DNA-PK Programs)

The 4-oxo substitution pattern on the benzoxazinone core, confirmed by the boiling point differential of 50 °C versus the 2-oxo regioisomer , ensures the correct regioisomeric identity for programs exploring 4H-benzo[e][1,3]oxazin-4-one-based kinase inhibitors. The 4H-benzo[e][1,3]oxazin-4-one scaffold has been validated as an isosteric replacement for the 4H-pyrido[1,2-a]pyrimidin-4-one core of TGX-221 in PI3Kβ inhibitor design, and the acetic acid side chain provides a derivatizable handle for amide coupling, esterification, or bioconjugation without altering the pharmacophoric oxazinone core [1]. The multi-supplier 98% purity specification supports reproducible library synthesis at medicinal chemistry scale .

Mono-Oxo Building Block for Selective Derivatization and Probe Design

The presence of a single 4-oxo group distinguishes this compound from the 2,4-dioxo analog (CAS 50331-25-4, PSA 89.51 Ų), preserving a unique site for selective chemical modification such as enolate alkylation, oxime formation, or selective reduction to the 4-hydroxy derivative . This mono-oxo oxidation state enables divergent synthetic strategies not accessible with the fully oxidized dioxo scaffold, making the target compound the preferred starting material for generating structurally diverse benzoxazinone libraries where controlled functional group installation is required.

Compact Acetic Acid Linker for Bioconjugate and PROTAC Design

The acetic acid side chain (MW 207.18) provides a shorter and more rigid linker compared to the propionic acid homolog (CAS 886502-10-9, MW 221.21, ΔMW ≈ +14 Da). This compact geometry is advantageous in PROTAC (Proteolysis Targeting Chimera) design and bioconjugate applications where minimal linker length reduces entropic penalty and improves target engagement kinetics. The 98% purity across multiple suppliers ensures that trace impurities do not compromise the delicate stoichiometry of multi-component conjugation reactions [1].

Pharmaceutical Intermediate with Validated Supply Chain for GMP Transition

With consistent 98% purity specifications and ISO-certified quality systems documented across at least four independent suppliers (MolCore, Leyan, CymitQuimica, Chemsrc), this compound offers a procurement-ready supply chain suitable for preclinical development [1]. Unlike the 2-oxo regioisomer (CAS 20068-43-3), which shows variable purity specifications of 95–97% across suppliers, the target compound's uniform 98% specification reduces regulatory risk during method validation and impurity profiling for IND-enabling studies . The spot inventory availability and defined lead times further support just-in-time procurement for agile medicinal chemistry workflows.

Quote Request

Request a Quote for (4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.